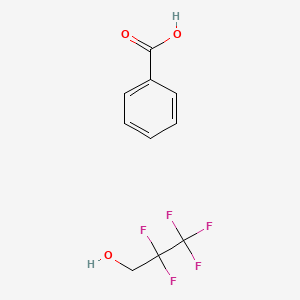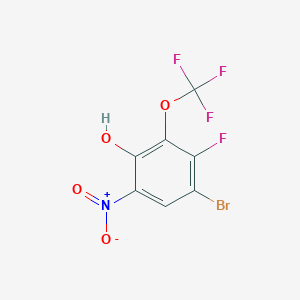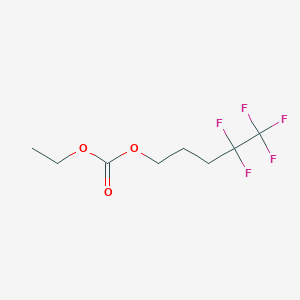
Ethyl 4,4,5,5,5-pentafluoropentyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound with the molecular formula C8H11F5O3. This compound is characterized by the presence of five fluorine atoms attached to a pentyl chain, which is further linked to an ethyl carbonate group. The unique structure of this compound makes it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to produce 4,4,5,5,5-pentafluoropentanol and ethyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates or thiocarbonates.
Hydrolysis: Production of 4,4,5,5,5-pentafluoropentanol and ethyl alcohol.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4,5,5,5-pentafluoropentyl carbonate has several applications in scientific research:
Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Ethyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules through hydrogen bonding and van der Waals forces. The carbonate group can undergo hydrolysis, releasing 4,4,5,5,5-pentafluoropentanol, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4,4,5,5,5-pentafluoropentyl carbonate can be compared with other fluorinated carbonates such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3,3,4,4,4-pentafluorobutyl carbonate: Similar structure but with a shorter carbon chain.
Ethyl 4,4,5,5,5-tetrafluoropentyl carbonate: Similar structure but with one less fluorine atom.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the length of the carbon chain, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H11F5O3 |
|---|---|
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
ethyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C8H11F5O3/c1-2-15-6(14)16-5-3-4-7(9,10)8(11,12)13/h2-5H2,1H3 |
InChI-Schlüssel |
WHQDNFPEYCFPTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCCCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


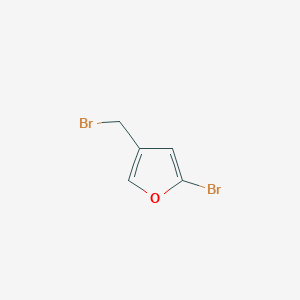
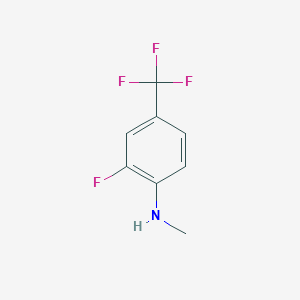
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
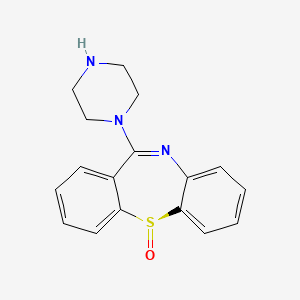

![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
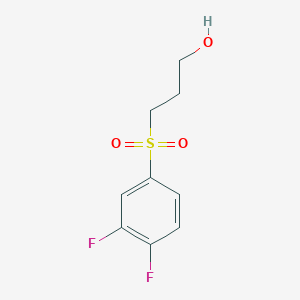
![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)

